Cyclopentane, (3-methylbutyl)-

Description

Contextualization within Cycloalkane Chemistry Research

Cycloalkanes, as saturated cyclic hydrocarbons, form a fundamental class of organic compounds. slideserve.comlibretexts.org Their study is crucial for understanding molecular strain, conformational analysis, and the stereochemistry of chemical reactions. slideserve.com (3-Methylbutyl)cyclopentane, with its chemical formula C10H20, fits within this broad family as a monosubstituted cyclopentane (B165970). nih.govnist.gov The cyclopentane ring, while more stable than cyclopropane (B1198618) and cyclobutane, still possesses a degree of ring strain that influences its reactivity. The presence of the (3-methylbutyl) substituent introduces additional conformational possibilities and steric factors that are subjects of academic interest. Research in this area often explores how the interplay between the cyclic and acyclic portions of the molecule affects its physical and chemical behavior, contributing to the broader understanding of structure-property relationships in hydrocarbons.

Historical and Contemporary Significance in Organic Synthesis and Materials Science Research

Historically, the study of substituted cycloalkanes like (3-methylbutyl)cyclopentane was often part of broader investigations into the composition of fuels and the fundamental principles of organic reactions. Early research dating back to the 1930s and 1950s involved the study of its properties and reactions, such as aromatization and hydrogenolysis. nist.gov

In the contemporary landscape of organic synthesis, the principles of green chemistry are increasingly important. colab.ws While not a primary solvent or reagent, the study of molecules like (3-methylbutyl)cyclopentane can inform the development of more sustainable synthetic methodologies. Its potential as a non-polar solvent or as a building block for more complex molecules remains an area of specialized exploration.

In materials science, there is a continuous search for novel molecules that can impart desirable properties to polymers, lubricants, and other advanced materials. For instance, cyclopentane derivatives are studied for their potential role in forming clathrate hydrates, which are relevant in the energy sector for flow assurance. uwa.edu.au The specific structure of (3-methylbutyl)cyclopentane could offer unique packing efficiencies or interfacial properties, making it a candidate for research into specialized lubricants or as an additive in polymer formulations where controlled viscosity and thermal properties are critical.

Identification of Key Research Gaps and Future Directions

Despite its presence in the chemical literature, significant research gaps exist for (3-methylbutyl)cyclopentane. A primary area for future investigation is the comprehensive characterization of its material properties. While basic physical data is available, its performance characteristics in applications such as lubrication, heat transfer, or as a polymer additive are not well-documented.

Another key research direction lies in exploring its utility as a synthetic precursor. The functionalization of the cyclopentane ring or the alkyl side chain could lead to novel derivatives with potential applications in pharmaceuticals or agrochemicals. The development of efficient and selective catalytic methods for such transformations would be a valuable contribution to synthetic organic chemistry.

Furthermore, there is a need for more detailed computational and experimental studies on its conformational landscape and its interactions with other molecules. This could provide insights into its behavior as a solvent or at interfaces, potentially unlocking new applications. Research into the targeted synthesis of specific stereoisomers of (3-methylbutyl)cyclopentane and the evaluation of their unique properties also presents a promising avenue for future exploration. The investigation of its potential role in complex chemical systems, such as in the study of reaction mechanisms or as a probe for intermolecular forces, could also yield valuable scientific knowledge.

Chemical and Physical Properties

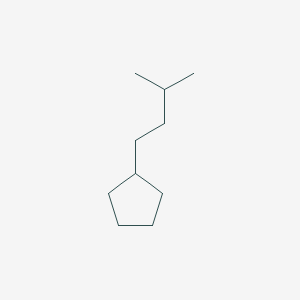

The fundamental characteristics of (3-Methylbutyl)cyclopentane are summarized by its chemical formula, C10H20, and a molecular weight of approximately 140.27 g/mol . nih.govnist.gov Its structure consists of a cyclopentane ring attached to a 3-methylbutyl (isopentyl) group.

| Identifier | Value |

| IUPAC Name | (3-Methylbutyl)cyclopentane |

| CAS Number | 1005-68-1 |

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol |

| Boiling Point | ~169-172 °C (442-445 K) |

Note: The boiling point is reported from multiple sources with slight variations. nist.govnist.gov

Spectroscopic and Analytical Data

Spectroscopic data is essential for the unambiguous identification and characterization of (3-Methylbutyl)cyclopentane.

The mass spectrum of (3-methylbutyl)cyclopentane shows characteristic fragmentation patterns for alkyl-substituted cycloalkanes. nist.gov Key fragments arise from the loss of the alkyl side chain or cleavage of the cyclopentane ring.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum would exhibit complex multiplets for the methylene (B1212753) protons of the cyclopentane ring and the alkyl chain, along with distinct signals for the methyl protons of the isopentyl group.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, allowing for the confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy reveals the types of chemical bonds present. The IR spectrum of (3-methylbutyl)cyclopentane is dominated by strong C-H stretching vibrations characteristic of alkanes, typically in the 2850-2960 cm⁻¹ region, and C-H bending vibrations around 1465 cm⁻¹ and 1365 cm⁻¹.

| Spectroscopic Data | Description |

| Mass Spectrometry | Electron ionization data is available, showing fragmentation patterns. nist.gov |

| ¹H NMR | Expected to show complex signals for aliphatic protons. |

| ¹³C NMR | Expected to show distinct signals for the 10 carbon atoms. |

| Infrared (IR) | Characterized by C-H stretching and bending vibrations. |

An in-depth analysis of the synthetic routes and chemical transformations related to (3-Methylbutyl)cyclopentane reveals the strategic construction of its core structure and the subsequent modifications that yield a variety of derivatives. This article explores the methodologies employed to build and functionalize this specific alkyl cyclopentane.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-9(2)7-8-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVJAOISDXUPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333710 | |

| Record name | Cyclopentane, (3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-68-1 | |

| Record name | (3-Methylbutyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, (3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics for Cyclopentane Systems

Mechanistic Studies of Hydrogenolysis and Isomerization in Substituted Cyclopentanes

The transformation of substituted cyclopentanes, such as (3-methylbutyl)cyclopentane, primarily involves hydrogenolysis (ring opening) and isomerization. These reactions are crucial in petroleum refining for improving the octane (B31449) number of gasoline. The study of model compounds like methylcyclopentane (B18539) provides significant insight into the probable behavior of larger substituted cyclopentanes.

Catalysts are central to directing the reaction pathways of cyclopentane (B165970) derivatives. The choice of metal and support material significantly influences both the rate of reaction and the selectivity towards desired products. Noble metals such as platinum (Pt), rhodium (Rh), iridium (Ir), and palladium (Pd) are commonly used for these transformations. researchgate.net

Hydrogenolysis of the cyclopentane ring is a structure-sensitive reaction. For instance, studies on palladium catalysts have shown that the turnover number for cyclopentane hydrogenolysis can be independent of the metal's dispersion on clean supports, but contaminants like iron from an industrial silica (B1680970) support can alter this behavior. rsc.org Similarly, molybdenum carbide (Mo₂C) has been investigated as a catalyst for the hydrogenolysis of cyclopentane and methylcyclopentane. The activation treatment of Mo₂C dramatically alters its activity and selectivity; oxidative treatments tend to enhance isomerization rates while inhibiting hydrogenolysis. osti.gov

The selectivity of ring opening in substituted cyclopentanes is a key area of study. Research using density functional theory (DFT) on methylcyclopentane conversion over Pt, Rh, Ir, and Pd catalysts has shown that the barriers for C-C bond scission vary significantly depending on the metal and the specific surface site (terrace vs. step). researchgate.net Rhodium and Iridium generally show lower activation energies, consistent with their higher experimental activity compared to Platinum and Palladium. researchgate.net This allows for rationalizing the product distribution, such as the formation of 2-methylpentane, 3-methylpentane, and n-hexane from methylcyclopentane. researchgate.net

Table 1: Catalyst Influence on Cyclopentane Reactions

| Catalyst System | Primary Reaction Studied | Key Findings |

|---|---|---|

| Silica-supported Pt-Ru | Hydrogenolysis of methylcyclopentane | Bimetallic catalysts showed different selectivity compared to monometallic ones. sci-hub.mk |

| Palladium (varying dispersion) | Hydrogenolysis of cyclopentane | Turnover number is constant on clean supports but affected by contaminants like iron. rsc.org |

| Activated Mo₂C | Hydrogenolysis of methylcyclopentane | Oxidative pretreatment enhances isomerization over hydrogenolysis. osti.gov |

The isomerization of alkanes and cycloalkanes can proceed through various mechanisms. One proposed mechanism involves a "bond-shift" via a metallocyclobutane intermediate. osti.gov This mechanism is distinct from pathways involving carbocation intermediates on acidic catalysts.

For reactions on molybdenum oxicarbide, the isomerization of methylpentanes and the hydrogenolysis of methylcyclopentane are suggested to proceed through a metallocyclobutane ring intermediate. osti.gov This mechanism involves the formation of a four-membered ring containing the metal catalyst atom, which facilitates the rearrangement of the carbon skeleton.

Kinetic Investigations of (3-Methylbutyl)cyclopentane Reactions

While specific kinetic studies focused solely on (3-methylbutyl)cyclopentane are not widely available, the kinetics of its reactions can be understood by examining studies on related cycloalkanes, particularly cyclopentane itself. The reactivity of the (3-methylbutyl)cyclopentane molecule is a composite of the reactivity of the cyclopentyl ring and the attached 3-methylbutyl side chain.

A key reaction for alkanes and cycloalkanes is hydrogen abstraction by radicals, which is often the initiating step in combustion and atmospheric chemistry. rsc.org A theoretical kinetics study on the hydrogen abstraction from cyclopentane by hydrogen (Ḣ), methyl (ĊH₃), and ethyl (Ċ₂H₅) radicals provides valuable data.

In the (3-methylbutyl)cyclopentane molecule, there are several types of C-H bonds:

Primary C-H bonds: On the methyl groups and the -CH₂- end of the butyl chain.

Secondary C-H bonds: On the cyclopentane ring and within the butyl chain.

Tertiary C-H bonds: At the point of attachment of the side chain to the ring and at the branch point within the side chain.

The rate of hydrogen abstraction depends on the bond dissociation energy (BDE) of the C-H bond, which follows the general trend: tertiary < secondary < primary. Therefore, the tertiary C-H bonds in (3-methylbutyl)cyclopentane are expected to be the most reactive sites for radical attack.

Theoretical studies on the unimolecular decomposition of cyclopentane have shown that the reaction proceeds through a biradical mechanism, leading to products like 1-pentene (B89616) or cyclopropane (B1198618) and ethylene. arxiv.org The rate parameters for these elementary steps can be calculated using quantum chemical methods. arxiv.org The presence of the large alkyl substituent in (3-methylbutyl)cyclopentane would likely influence the decomposition pathways and rates compared to the parent cyclopentane due to steric and electronic effects.

Table 2: Calculated Rate Constants for Hydrogen Abstraction from Cyclopentane at 1000 K *

| Reaction | Rate Constant (cm³ mol⁻¹ s⁻¹) |

|---|---|

| c-C₅H₁₀ + Ḣ → c-C₅H₉ + H₂ | 1.11 x 10¹² |

| c-C₅H₁₀ + ĊH₃ → c-C₅H₉ + CH₄ | 1.13 x 10¹¹ |

| c-C₅H₁₀ + Ċ₂H₅ → c-C₅H₉ + C₂H₆ | 6.13 x 10¹⁰ |

*Data derived from theoretical studies on cyclopentane reactivity and serves as a model. rsc.org

Determination of Rate Laws and Activation Parameters

Once the rate constant is determined at various temperatures, the activation parameters can be calculated using the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of collisions

Ea is the activation energy, the minimum energy required for a reaction to occur

R is the ideal gas constant

T is the temperature in Kelvin

A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R and a y-intercept of ln(A). Without experimental data, a data table of these parameters for Cyclopentane, (3-methylbutyl)- cannot be generated.

Influence of Steric and Electronic Factors on Reaction Rates

The (3-methylbutyl)- substituent, also known as an isopentyl group, would be expected to influence the reaction rates of the cyclopentane ring through a combination of steric and electronic effects.

Steric Factors: The bulky nature of the (3-methylbutyl)- group would introduce steric hindrance. This hindrance would be most pronounced for reactions that involve an attack at the carbon atom to which the substituent is attached or at the adjacent carbon atoms on the cyclopentane ring. The flexible five-membered ring of cyclopentane can adopt various conformations, such as the envelope and half-chair forms, to minimize steric strain. The presence of the large (3-methylbutyl) group would likely favor conformations where this group occupies a pseudo-equatorial position to reduce unfavorable steric interactions. This conformational preference could, in turn, influence the accessibility of different sites on the ring to reagents, thereby affecting reaction rates. For instance, in a hydrogen abstraction reaction, the rate of abstraction of a hydrogen atom from a sterically hindered position would be lower compared to a less hindered position.

Electronic Factors: The (3-methylbutyl)- group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I effect). This electron-donating nature can stabilize transition states with developing positive charge, such as in electrophilic attack or in the formation of a carbocation intermediate. For example, in a reaction proceeding through a radical mechanism, the electron-donating alkyl group could have a minor influence on the stability of the resulting cyclopentyl radical. However, without specific experimental data comparing the reactivity of Cyclopentane, (3-methylbutyl)- to unsubstituted cyclopentane or other alkyl-substituted cyclopentanes, the precise magnitude of these electronic effects on reaction rates remains speculative.

A comprehensive understanding of these factors would require detailed experimental studies and computational modeling specific to Cyclopentane, (3-methylbutyl)-, which are not currently available in the reviewed literature.

Computational Chemistry and Theoretical Characterization of 3 Methylbutyl Cyclopentane

Application of Quantum Mechanical Methods in Molecular Studies

Quantum mechanical (QM) methods are fundamental to computational chemistry, offering a way to understand the electronic structure and behavior of molecules by solving the Schrödinger equation. nih.gov These methods range from highly accurate but computationally expensive approaches to more efficient approximations, each serving a unique purpose in molecular analysis. For a molecule such as (3-methylbutyl)cyclopentane, QM methods can elucidate its geometry, energy, and electronic properties with high precision.

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the complex wave function of a many-electron system. chemrxiv.org

For hydrocarbons, DFT is routinely used to optimize molecular geometries, calculate thermodynamic properties like enthalpy and Gibbs free energy, and analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. chemrxiv.org In the study of alkanes, the choice of the functional and basis set is crucial for accurately predicting thermodynamic properties. chemrxiv.org For (3-methylbutyl)cyclopentane, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. Furthermore, DFT can be employed to calculate the molecule's vibrational frequencies, which correspond to its infrared spectrum, and to map the molecular electrostatic potential (MEP), indicating regions of positive and negative charge.

Table 1: Representative Data from a Hypothetical DFT Calculation on (3-methylbutyl)cyclopentane

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | -393.12 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | 8.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~0.1 Debye |

| C-C Bond Length (ring) | Average length of a carbon-carbon single bond within the cyclopentane (B165970) ring. | 1.54 Å |

| C-H Bond Length | Average length of a carbon-hydrogen single bond. | 1.09 Å |

Coupled-Cluster Theory (CCSD(T)) for High-Accuracy Predictions

Coupled-Cluster (CC) theory represents one of the most accurate and reliable quantum chemical methods available for calculating molecular energies and properties. The "gold standard" in this family of methods is CCSD(T), which stands for Coupled-Cluster with Single, Double, and perturbative Triple excitations. This method provides a highly accurate description of electron correlation, which is the interaction between electrons that is not accounted for in simpler models.

Due to its high computational cost, CCSD(T) is typically used for smaller molecules or as a benchmark to validate the accuracy of more efficient methods like DFT. For a molecule like (3-methylbutyl)cyclopentane, a CCSD(T) calculation would provide a definitive value for its electronic energy, which could then be used to derive a highly accurate enthalpy of formation. While a full geometry optimization using CCSD(T) might be computationally prohibitive, single-point energy calculations on a DFT-optimized geometry are common practice to achieve benchmark accuracy.

Advanced Molecular Modeling and Simulation Techniques

Beyond quantum mechanics, a variety of molecular modeling and simulation techniques are employed to study the behavior of molecules over time and to predict their bulk properties. These methods can bridge the gap between the quantum description of a single molecule and the macroscopic properties of a substance.

Prediction of Electronic Properties and Spectroscopic Signatures

Computational methods are invaluable for predicting spectroscopic signatures, which serve as molecular fingerprints. For (3-methylbutyl)cyclopentane, theoretical calculations can predict various spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, an IR spectrum can be simulated. This helps in identifying the presence of specific functional groups and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of ¹H and ¹³C atoms. Since NMR shifts are highly sensitive to the local chemical environment, these predictions are crucial for distinguishing between isomers.

Mass Spectrometry (MS): While predicting mass spectra from first principles is complex, computational tools can aid in interpreting fragmentation patterns. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for (3-methylbutyl)cyclopentane, which shows characteristic fragmentation patterns for alkylcyclopentanes. nist.gov

Conformational Analysis and Energetics of (3-Methylbutyl)cyclopentane

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.comscribd.com The two most common conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "half-chair," where three atoms are coplanar, one is above the plane, and one is below. dalalinstitute.comscribd.com These conformations can interconvert rapidly through a process called pseudorotation with a very low energy barrier. scribd.com

Chemoinformatic Tools and Machine Learning in Hydrocarbon Research

Chemoinformatics and machine learning (ML) have emerged as powerful tools for predicting the properties of chemical compounds, including hydrocarbons, often much faster than traditional computational or experimental methods. acs.orgescholarship.org These approaches leverage large datasets to build predictive models for a wide range of physicochemical properties.

For hydrocarbons, ML models are developed to predict properties such as boiling point, density, viscosity, and enthalpy of formation. escholarship.orgenergetic-materials.org.cnscispace.com These models use molecular descriptors—numerical representations of a molecule's structure—as input features. scispace.com For instance, an ML model could be trained on a database of alkanes with known boiling points and then used to predict the boiling point of (3-methylbutyl)cyclopentane based on its structural features. arxiv.org This is particularly useful for screening large virtual libraries of compounds to identify molecules with desired properties, such as high-density fuels or lubricants with specific temperature-dependent viscosity. escholarship.orgenergetic-materials.org.cn The development of quantitative structure-property relationship (QSPR) models is a key area of this research, establishing mathematical relationships between a molecule's structure and its physical properties. escholarship.org

Table 2: Experimentally Determined and Predicted Physical Properties of (3-Methylbutyl)cyclopentane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ | NIST nist.gov |

| Molecular Weight | 140.27 g/mol | NIST nist.gov |

| CAS Registry Number | 1005-68-1 | NIST nist.gov |

| Boiling Point (Normal) | 171 - 173 °C | NIST nist.gov |

| Density (Liquid) | 0.799 g/cm³ at 20°C | NIST nist.gov |

| Refractive Index | 1.437 at 20°C | NIST nist.gov |

Environmental Fate and Biogeochemical Studies of Cycloalkane Hydrocarbons

Methodologies for Assessing Environmental Partitioning Behavior

The environmental partitioning of Cyclopentane (B165970), (3-methylbutyl)- dictates its distribution and persistence in various environmental compartments. Understanding this behavior relies on key physicochemical properties, including water solubility, adsorption/desorption characteristics, vapor pressure, and the octanol-water partition coefficient. Both experimental and computational methods are employed to determine these parameters, providing crucial data for environmental models.

Experimental and Computational Determination of Water Solubility and Adsorption/Desorption

The aqueous solubility of hydrophobic organic compounds like Cyclopentane, (3-methylbutyl)- is a critical factor in their environmental transport and bioavailability.

Experimental Determination of Water Solubility:

Traditional methods for determining the water solubility of such compounds include the shake-flask method and the generator column method.

Shake-Flask Method: This widely used technique involves dissolving the substance in water until a saturated solution is achieved. saltise.caacs.org The mixture is agitated to reach equilibrium, after which the concentration of the dissolved substance in the aqueous phase is measured. saltise.caacs.org For hydrophobic compounds, separating the dissolved fraction from undissolved micro-droplets can be a challenge. dtu.dk

Generator Column Method: This method is particularly useful for substances with low water solubility. nih.govnih.gov It involves passing water through a column packed with a solid support coated with the test substance. nih.govnih.gov This allows for a controlled and continuous saturation of the water, minimizing the formation of micro-droplets and improving the accuracy of the measurement. nih.gov

Computational Determination of Water Solubility:

Computational models provide a valuable alternative to experimental measurements, especially for screening large numbers of chemicals. Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict water solubility based on the molecular structure of the compound. These models correlate structural or physicochemical properties of molecules with their water solubility.

Adsorption/Desorption Studies:

The tendency of Cyclopentane, (3-methylbutyl)- to adsorb to soil and sediment particles influences its mobility in the environment. Adsorption and desorption are typically studied using batch equilibrium experiments. In these experiments, a known mass of soil or sediment is mixed with an aqueous solution of the compound. The mixture is agitated until equilibrium is reached, and the concentration of the compound remaining in the solution is measured. The amount of adsorbed compound is then calculated by difference. Desorption is studied by replacing the supernatant with clean water and measuring the amount of the compound that leaches back into the solution over time.

Investigation of Vapor Pressure and Octanol-Water Partition Coefficients in Environmental Models

Vapor pressure and the octanol-water partition coefficient are fundamental parameters used in environmental fate models to predict the partitioning of chemicals between air, water, soil, and biota.

Vapor Pressure:

Vapor pressure is a measure of a substance's volatility and its tendency to partition into the atmosphere.

Experimental Measurement: Methods for measuring low vapor pressures include effusion methods, where the rate of mass loss of a substance effusing through a small hole into a vacuum is measured, and gas saturation methods, where an inert gas is passed over the substance to become saturated with its vapor, and the concentration in the gas stream is then determined. wur.nl Static methods, which directly measure the vapor pressure in a closed system at equilibrium, are also employed and can be used over a wide pressure range. vscht.cz

Computational Prediction: Vapor pressure can be estimated using various computational methods. These often rely on the Clausius-Clapeyron equation or QSAR models that relate molecular structure to vapor pressure. nist.gov

Octanol-Water Partition Coefficient (Kow):

The octanol-water partition coefficient (log Kow or log P) is a measure of a chemical's hydrophobicity and its potential for bioaccumulation. It is defined as the ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. fao.org

Experimental Determination: The most common experimental method for determining Kow is the shake-flask method , as described in OECD Test Guideline 107. nih.govthaiscience.infooecd.org This involves dissolving the substance in a mixture of n-octanol and water, shaking it until equilibrium is reached, and then measuring the concentration of the substance in each phase. oecd.org For highly hydrophobic compounds, the slow-stirring method is preferred to avoid the formation of microemulsions. fao.org The generator column method can also be adapted to determine Kow by equilibrating water with an octanol phase containing the test substance. nih.govnih.gov

Computational Prediction: A variety of QSAR models are available to predict log P values. nih.gov Commonly used software programs include Kowwin, MlogP, and AlogP, which utilize different algorithms based on fragment contributions or whole molecule properties. e3s-conferences.org These computational tools are valuable for screening chemicals and prioritizing them for experimental testing. nih.gov

Table 1: Physicochemical Properties of Cyclopentane, (3-methylbutyl)-

| Property | Predicted Value | Unit |

| Water Solubility | 0.0000033 g/L | g/L |

| Vapor Pressure | 2.10 | mm Hg |

| Log Kow (Octanol-Water Partition Coefficient) | 4.95 |

Note: The data in this table is based on computational predictions and should be used as an estimate.

Biodegradation Pathways and Mechanisms in Environmental Systems

The ultimate fate of Cyclopentane, (3-methylbutyl)- in the environment is largely determined by its susceptibility to microbial degradation. As a cycloalkane hydrocarbon, its breakdown is expected to follow pathways established for similar compounds.

Microbial Degradation of Cycloalkanes in Contaminated Media

The biodegradation of cycloalkanes is primarily an aerobic process, as the initial enzymatic attack often requires molecular oxygen. ualberta.ca While some microorganisms can utilize cycloalkanes as a sole carbon and energy source, co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, is a more common mechanism. researchgate.net A diverse range of bacteria, including species of Rhodococcus, Acidovorax, and Chelatococcus, have been identified as capable of degrading cycloalkanes. researchgate.net

For alkyl-substituted cycloalkanes like Cyclopentane, (3-methylbutyl)-, the initial attack often occurs on the alkyl side chain. nih.gov This is generally followed by β-oxidation, a process that sequentially shortens the alkyl chain. nih.gov

Identification of Biotransformation Products and Pathways

The elucidation of biodegradation pathways relies on the identification of intermediate metabolites. For n-alkylcycloalkanes, the degradation of the alkyl side chain via β-oxidation leads to the formation of cycloalkane carboxylic acids. nih.gov For instance, the degradation of n-octadecylcyclohexane has been shown to produce cyclohexaneacetic acid and cyclohexanecarboxylic acid. nih.gov

Following the degradation of the side chain, the cycloalkane ring is typically cleaved. A common mechanism involves the introduction of a hydroxyl group by a monooxygenase enzyme, followed by oxidation to a ketone. The ketone is then subjected to a Baeyer-Villiger monooxygenase-catalyzed ring cleavage, forming a lactone. This lactone is subsequently hydrolyzed to a linear, more readily metabolizable compound. For example, cyclohexane (B81311) can be metabolized via cyclohexanol, cyclohexanone, and ε-caprolactone. microbiologyresearch.orgscispace.com

Based on these established pathways for similar compounds, a plausible biodegradation pathway for Cyclopentane, (3-methylbutyl)- would involve:

Initial oxidation of the 3-methylbutyl side chain.

β-oxidation of the side chain , leading to the formation of cyclopentaneacetic acid or cyclopentanecarboxylic acid.

Hydroxylation of the cyclopentane ring , followed by oxidation to a ketone.

Baeyer-Villiger monooxygenase-catalyzed cleavage of the cyclopentanone (B42830) ring , forming a lactone.

Hydrolysis of the lactone to a linear dicarboxylic acid, which can then enter central metabolic pathways.

The identification of these biotransformation products is crucial for confirming the biodegradation pathway. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying these metabolites in laboratory cultures and environmental samples. springernature.comnih.govresearchgate.net

Advanced Environmental Monitoring and Analytical Techniques

Effective monitoring of Cyclopentane, (3-methylbutyl)- in the environment requires sensitive and selective analytical techniques capable of detecting this volatile organic compound (VOC) at low concentrations in complex matrices such as air, water, and soil.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds. springernature.com Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase, while mass spectrometry provides identification and quantification based on the mass-to-charge ratio of the ionized molecules. This technique offers high resolution and sensitivity, making it ideal for the analysis of cycloalkanes in environmental samples.

Advanced Sample Preparation Techniques:

Given the typically low concentrations of contaminants in the environment, a pre-concentration step is often necessary before instrumental analysis. Solid-Phase Microextraction (SPME) has emerged as a simple, solvent-free, and efficient sample preparation technique for VOCs. hilarispublisher.com

SPME Fibers: In SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample (either directly or to the headspace above the sample). hilarispublisher.com The analytes partition onto the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. hilarispublisher.com Different fiber coatings are available to target analytes with varying polarities and volatilities. mdpi.com

Thin-Film SPME (TF-SPME): A more recent development, TF-SPME, utilizes a flat sheet of sorbent material, offering a larger surface area and sorbent volume compared to traditional fibers. mdpi.com This can lead to higher extraction efficiencies and improved sensitivity, particularly for trace-level analysis. mdpi.com

SPME Arrow: The SPME Arrow is another innovation that features a more robust design and a larger sorbent volume than conventional fibers, resulting in higher sensitivity and reproducibility for the analysis of VOCs in complex matrices. mdpi.com

These advanced sample preparation techniques, coupled with GC-MS, provide the necessary tools for the sensitive and reliable monitoring of Cyclopentane, (3-methylbutyl)- in various environmental compartments, enabling a comprehensive assessment of its environmental fate and potential impacts.

Non-Targeted Analysis for Emerging Environmental Contaminants

Cyclopentane, (3-methylbutyl)-, a volatile cycloalkane hydrocarbon, represents a type of compound that can be identified as an emerging environmental contaminant through non-targeted analysis (NTA). Emerging contaminants are substances that are not currently regulated but may pose risks to human health or the environment. mdpi.com Their presence in the environment may have been previously un- or under-reported due to limitations in analytical methodologies. mdpi.com

Non-targeted analysis, particularly using advanced instrumentation like gas chromatography-mass spectrometry (GC-MS), is a powerful approach for identifying a broad spectrum of unknown or unexpected chemicals in environmental samples. biorxiv.org In contrast to targeted analysis, which looks for specific, predetermined compounds, NTA screens a sample for all detectable substances. biorxiv.org This methodology is crucial for identifying new pollutants and understanding the full chemical complexity of a sample.

The process of identifying a compound like Cyclopentane, (3-methylbutyl)- in an environmental matrix via NTA involves several key steps. Initially, a sample, such as water or air, is collected and prepared to extract and concentrate the volatile organic compounds (VOCs). The extract is then injected into a GC-MS system. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer breaks down each compound into ionized fragments, creating a unique mass spectrum that acts as a chemical fingerprint. thermofisher.com

Software algorithms are then used to deconvolute the complex data, identify individual peaks, and match the resulting mass spectra against extensive spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov The identification of Cyclopentane, (3-methylbutyl)- would be confirmed by comparing its measured mass spectrum and chromatographic retention time to that of a known analytical standard. thermofisher.com

While specific studies pinpointing Cyclopentane, (3-methylbutyl)- as an emerging contaminant are not prominent in the literature, its classification as a C10H20 hydrocarbon places it within a class of compounds associated with petroleum products and industrial solvents. thermofisher.com Therefore, its presence in environmental samples could indicate contamination from these sources. Non-targeted analysis provides the means to detect such compounds that might otherwise be missed in routine environmental monitoring programs.

Table 1: Physicochemical Properties of Cyclopentane, (3-methylbutyl)-

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₀ | |

| Molecular Weight | 140.2658 | g/mol |

| CAS Number | 1005-68-1 | |

| Boiling Point | ~171 - 173 | °C |

| Water Solubility | ~3.30 x 10⁻⁶ to 7.26 x 10⁻⁶ | g/L |

| Vapor Pressure | ~2.10 - 2.30 | mmHg |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.95 |

This data is compiled from the US Environmental Protection Agency (EPA) and the National Institute of Standards and Technology (NIST) databases. nist.govepa.gov

Methodological Aspects of Volatile Organic Compound (VOC) Detection in Air and Water

The detection of Cyclopentane, (3-methylbutyl)-, a volatile organic compound (VOC), in environmental matrices like air and water relies on a suite of established analytical techniques designed to handle compounds with low boiling points and medium to low water solubility. thermofisher.com The primary challenge in analyzing VOCs is their tendency to vaporize, which requires specific sampling and concentration methods to ensure accurate measurement. thermofisher.com

Sample Collection and Preparation:

For water samples , the standard method to prevent the loss of volatile compounds is to collect the sample in a vial with no headspace (zero air space at the top). perlan.com.pl This minimizes the transfer of the analyte from the aqueous phase to the gas phase before analysis.

For air samples , collection methods can be either active or passive. Active sampling involves drawing a known volume of air through a sorbent tube to trap the VOCs. Passive sampling relies on the natural diffusion of VOCs onto a sorbent medium over a period of time.

Concentration Techniques:

Due to typically low concentrations in the environment, a pre-concentration step is usually necessary.

Purge and Trap (P&T): This is a widely used and highly sensitive technique for water samples. thermofisher.com An inert gas is bubbled (purged) through the water sample, stripping the volatile compounds out of the solution. These compounds are then carried in the gas stream and trapped on a sorbent material. The trap is subsequently heated rapidly to desorb the VOCs into the gas chromatograph. thermofisher.com

Headspace Analysis (HS): In this method, a water or solid sample is placed in a sealed vial and heated to encourage the VOCs to move into the gaseous phase (headspace) above the sample. perlan.com.pl A sample of this headspace gas is then injected into the GC. This method is generally simpler than P&T but may be less sensitive for some compounds. perlan.com.pl

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either immersed in liquid or in the headspace), and VOCs partition onto the fiber coating. The fiber is then transferred to the heated injection port of a GC, where the analytes are desorbed.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of VOCs. thermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then identifies the compounds by their unique mass spectra. thermofisher.com For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. perlan.com.pl

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is another common technique, particularly for the analysis of hydrocarbons. gov.bc.ca While FID provides high sensitivity for organic compounds, it does not provide the same level of compound identification as a mass spectrometer. gov.bc.ca

Table 2: Common Analytical Methods for VOC Detection

| Method | Principle | Typical Application | Advantages | Limitations |

| Purge and Trap (P&T) with GC-MS | Inert gas strips volatiles from a liquid sample onto a sorbent trap, followed by thermal desorption and GC-MS analysis. | Trace level VOCs in water. | High sensitivity. thermofisher.com | More complex instrumentation, potential for water carryover. perlan.com.pl |

| Headspace (HS) with GC-MS | Volatiles partition from a sample into the gas phase in a sealed vial, which is then injected into the GC-MS. | Routine analysis of VOCs in water and solid samples. | Simpler than P&T. perlan.com.pl | Can be less sensitive than P&T. perlan.com.pl |

| Solid-Phase Microextraction (SPME) with GC-MS | A coated fiber extracts and concentrates VOCs from a sample, followed by thermal desorption in the GC inlet. | Screening and quantitative analysis of VOCs in air and water. | Solvent-free, simple. | Fiber lifetime can be limited; matrix effects can be significant. |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates compounds based on boiling point, which are then burned in a hydrogen flame to produce a current that is measured. | Analysis of total volatile hydrocarbons. | High sensitivity for hydrocarbons. | Does not provide definitive compound identification. gov.bc.ca |

Industrial and Petrochemical Research Applications of 3 Methylbutyl Cyclopentane

Role as an Organic Synthesis Intermediate and Specialty Solvent

The cyclopentane (B165970) ring is a fundamental structural motif found in numerous biologically active molecules and complex natural products. Consequently, functionalized cyclopentane derivatives are crucial intermediates in organic synthesis. nih.govnih.gov Research has demonstrated versatile methods for creating highly substituted cyclopentane structures through various chemical reactions, including tandem processes that combine organometallic, transition-metal-catalyzed, and radical reaction steps. nih.gov These synthetic pathways allow for the construction of complex molecules from simple precursors, highlighting the value of the cyclopentane scaffold. nih.govbaranlab.org While (3-Methylbutyl)cyclopentane itself is a simple saturated hydrocarbon, its structural backbone is representative of the core that synthetic chemists modify to build more complex, functionalized molecules for applications in pharmaceuticals and materials science. nih.govnih.gov

As a specialty solvent, (3-Methylbutyl)cyclopentane's properties can be inferred from its hydrocarbon nature. Like other cycloalkanes, it is a non-polar solvent. This characteristic makes it suitable for dissolving other non-polar substances such as oils, resins, and other hydrocarbons. While specific industrial applications as a specialty solvent are not widely documented, its properties are similar to other C10-range cycloalkanes used in chemical processes where a non-polar, inert medium is required.

Investigation in Petrochemical Feedstocks and Products

Cycloalkanes, often referred to as naphthenes in the petrochemical industry, are a significant component of crude oil and refined fuels. alsglobal.eumsu.edu These cyclic hydrocarbons, including cyclopentane and its substituted derivatives like (3-Methylbutyl)cyclopentane, are naturally present in geologic formations where petroleum is found. alsglobal.eu Their concentration and specific structure can vary depending on the source of the crude oil.

Characterization of Complex Hydrocarbon Mixtures in Petroleum

Petroleum is an exceedingly complex mixture of hydrocarbons, containing alkanes, cycloalkanes, and aromatic compounds with various molecular weights. alsglobal.eu The characterization of these mixtures is a critical task in the petroleum industry for quality control, refining process optimization, and environmental analysis. Analytical techniques such as gas chromatography with flame ionization detection (GC-FID) are employed to separate and identify individual components within specific carbon ranges, such as the C10-C40 range which includes diesel fuel, motor oil, and other petroleum products. eurofinsus.com (3-Methylbutyl)cyclopentane falls within the C10 hydrocarbon fraction and can be identified as part of the detailed compositional analysis of crude oil and its distillates. alsglobal.eu

Studies on Cyclopentane Derivatives in Fuel Composition

Cyclopentane derivatives are important constituents of transportation fuels like gasoline and jet fuel, influencing their performance properties. frontiersin.orgresearchgate.net Cycloalkanes are known to enhance the density and volumetric heat of combustion, which is particularly valuable for aviation fuels where energy density is a critical parameter. researchgate.net Research into sustainable aviation fuels (SAFs) has involved studying the properties of various cycloalkanes, including substituted cyclopentanes and cyclohexanes. frontiersin.org

Studies show that the type and amount of cycloalkanes in jet fuel are crucial for meeting performance specifications. For instance, cycloalkanes contribute to the necessary swelling of o-ring seals in fuel systems. frontiersin.org However, the inclusion of pure, unsubstituted cycloalkanes in high concentrations can negatively affect other properties, such as flashpoint and melting point. frontiersin.org The presence of alkyl side chains, as in (3-Methylbutyl)cyclopentane, modifies these properties. The branched structure and molecular weight of such compounds are factors that researchers consider when formulating surrogate fuels that mimic the behavior of conventional and sustainable jet fuels. frontiersin.orgresearchgate.net

Exploration in the Development of New Materials and Chemical Products

The cyclopentane scaffold is a building block in the synthesis of novel materials and high-performance chemical products. A significant area of research is the development of high-density renewable fuels for applications in rockets and missile propulsion. nih.gov For example, researchers have synthesized 1,3-bis(cyclohexylmethyl)cyclopentane, a polycycloalkane mixture with a high density (0.943 g/mL), from biomass-derived precursors like vanillin (B372448) and cyclopentanone (B42830). nih.gov This product can be blended with conventional high-density fuels, demonstrating the potential of using the cyclopentane core to create advanced chemical products. nih.gov

Furthermore, the cyclopentane ring is a precursor in the synthesis of radialenes, a class of hydrocarbons investigated by material scientists for their unique electronic and structural properties. nih.gov The preparation of penta-functionalized cyclopentane derivatives is a key step toward the synthesis of radialene, a member of this class that has yet to be isolated. nih.gov

Research into Functional Cyclopentane Derivatives for Specialized Industrial Uses

Beyond fuels and basic materials, research into cyclopentane derivatives with specific functional groups has yielded compounds with significant potential for specialized industrial applications, particularly in medicine.

Antiviral Agents: A modular tandem synthesis approach has been used to create a variety of multiply substituted cyclopentane derivatives. When screened for biological activity, a number of these compounds showed potent antiviral activity against the hepatitis C and dengue viruses. nih.gov

Antibiotic Analogs: The cyclopentane ring is being used as a more synthetically accessible substitute for the ribose sugar moiety in muraymycin, a natural antibiotic that targets the bacterial enzyme MraY. By replacing the ribose with a cyclopentane core, researchers aim to develop new muraymycin-derived antibiotics with improved properties or simpler manufacturing processes. nih.gov

Anticancer Agents: Functionalized cyclopentenones (a derivative of cyclopentane containing a ketone and a double bond in the ring) have been synthesized from biomass and investigated as potential anticancer agents. ucl.ac.uk By modifying the functional groups on the cyclopentenone ring, scientists can tune the compound's reactivity and cytotoxicity against various cancer cell lines. ucl.ac.uk

These examples underscore the versatility of the cyclopentane framework as a platform for discovering and developing new molecules for highly specialized and valuable industrial applications.

Q & A

Q. Basic Research Focus

- Mass Spectrometry (MS) : The NIST mass spectrum (Figure 15 in ) shows a molecular ion peak at m/z 126 (C₁₀H₂₀) with fragmentation patterns indicating loss of the 3-methylbutyl chain (m/z 70, cyclopentane fragment).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals distinct signals for cyclopentane ring protons (δ 1.5–2.0 ppm) and the 3-methylbutyl substituent (δ 0.8–1.4 ppm for methyl groups; δ 1.2–1.6 ppm for CH₂ groups). ¹³C NMR confirms quaternary carbons in the branched chain.

- Infrared (IR) Spectroscopy : Absence of C=O or O-H stretches (≈1700 cm⁻¹ or 3300 cm⁻¹) confirms hydrocarbon structure.

- Resolving Contradictions : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational isomerism. Dynamic NMR or computational simulations (DFT) can clarify rotational barriers or steric effects .

How does the (3-methylbutyl) substituent affect the thermodynamic properties of cyclopentane, and what experimental approaches are used to measure these changes?

Advanced Research Focus

The bulky 3-methylbutyl group increases molecular weight and steric hindrance, altering:

- Critical Properties : Experimental determination of critical temperature (T_c), pressure (P_c), and acentric factor (ω) requires high-pressure adiabatic calorimetry or PVT (pressure-volume-temperature) cells. Data for unsubstituted cyclopentane (T_c = 511 K, P_c = 4.5 MPa, ω = 0.196 ) serve as a baseline.

- Phase Behavior : The substituent reduces volatility (higher boiling point) and increases liquid density. Differential scanning calorimetry (DSC) quantifies enthalpy of vaporization (∆H_vap) and melting point depression .

- Computational Modeling : Equations of state (e.g., Peng-Robinson) parameterized with group contribution methods predict phase equilibria for derivatives .

In hydrate inhibition studies, how does Cyclopentane, (3-methylbutyl)- compare to unsubstituted cyclopentane as a model compound, and what surfactant interactions are critical?

Advanced Research Focus

Cyclopentane derivatives are used to study hydrate crystal formation in oil pipelines. The (3-methylbutyl) group modifies:

- Hydrate Stability : Increased hydrophobicity may enhance hydrate inhibition by disrupting water lattice formation. Surfactants like sodium dodecyl sulfate (SDS) reduce surface tension, but branched chains alter micelle formation kinetics.

- Experimental Design : High-pressure reactors simulate pipeline conditions (2–10 MPa, 0–10°C). Raman spectroscopy monitors hydrate nucleation rates, while cryo-SEM visualizes crystal morphology .

- Key Finding : Substituted cyclopentanes require lower surfactant concentrations (0.1–0.5 wt%) compared to unsubstituted analogs (1–2 wt%) for equivalent inhibition, suggesting steric effects dominate interfacial interactions .

What computational models are suitable for predicting the environmental impact and degradation pathways of Cyclopentane, (3-methylbutyl)-?

Q. Advanced Research Focus

- Degradation Pathways : Molecular dynamics (MD) simulations with reactive force fields (ReaxFF) predict oxidation products (e.g., ketones or carboxylic acids) under UV/ozone exposure.

- Environmental Persistence : The substituent extends atmospheric lifetime due to reduced OH radical reactivity. Quantitative structure-activity relationship (QSAR) models estimate a half-life of 15–20 days vs. 5 days for cyclopentane .

- Ecotoxicology : Density functional theory (DFT) calculates binding affinities to biological receptors (e.g., cytochrome P450 enzymes), suggesting low bioaccumulation potential (log Kow ≈ 4.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.